molecular formula C17H12N4O B8787278 6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one CAS No. 131185-06-3

6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one

Cat. No.: B8787278
CAS No.: 131185-06-3
M. Wt: 288.30 g/mol
InChI Key: MBCUSHSOCQIFLW-UHFFFAOYSA-N
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Description

6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by the presence of a pyridazinone core fused with a phenylpyrazolo[1,5-a]pyridine moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one typically involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides a concise route to the target compound, ensuring high yields and purity. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cycloaddition and condensation steps.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality and high throughput. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazinone ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing halogens.

Mechanism of Action

The mechanism of action of 6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of a pyridazinone core with a phenylpyrazolo[1,5-a]pyridine moiety, which imparts distinct chemical and biological properties that are not observed in other related compounds.

Properties

CAS No.

131185-06-3

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyridazin-6-one

InChI

InChI=1S/C17H12N4O/c22-15-10-9-13(18-19-15)16-14-8-4-5-11-21(14)20-17(16)12-6-2-1-3-7-12/h1-11H,(H,19,22)

InChI Key

MBCUSHSOCQIFLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NNC(=O)C=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(3-phenylsulfonylpyridazin-6-yl)-2-phenylpyrazolo[1,5-a]pyridine (20.0 g), sodium hydroxide solution (80 ml; containing 7.8 g of sodium hydroxide), and 1,4-dioxane (40 ml) was stirred for 2 hours under reflux. After being cooled to room temperature, the reaction mixture was acidified with 36% hydrochloric acid (15 ml). The precipitate formed was collected, washed with three 25 ml portions of water, and dried to give 3-(3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5-a]pyridine (16.0 g). An analytical sample was prepared by recrystallization from ethyl acetate.
Name
3-(3-phenylsulfonylpyridazin-6-yl)-2-phenylpyrazolo[1,5-a]pyridine
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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